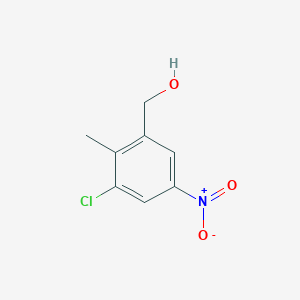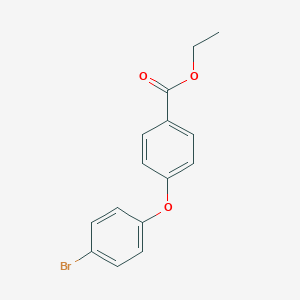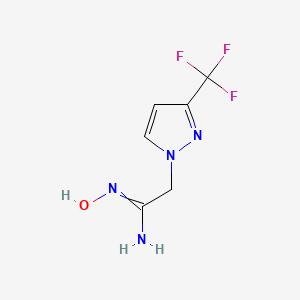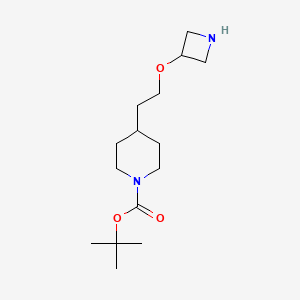![molecular formula C18H14O5S B13929065 5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)
5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid is a complex organic compound with a molecular formula of C18H14O5S. This compound is characterized by the presence of a naphthalene ring, a thiophene ring, and an acetic acid moiety, making it a unique structure in organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the naphthalenyloxyethyl intermediate: This involves the reaction of 2-naphthol with an appropriate ethylating agent under basic conditions.
Coupling with thiopheneacetic acid: The intermediate is then coupled with thiopheneacetic acid using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Oxidation and purification: The final step involves oxidation to form the alpha-oxo group, followed by purification using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the alpha-oxo group to an alcohol.
Substitution: The naphthalenyloxy and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications .
科学的研究の応用
5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
類似化合物との比較
Similar Compounds
- 2-(2-Naphthalenyloxy)acetic acid
- Thiophene-2-carboxylic acid
- Naphthalene-2-carboxylic acid
Uniqueness
5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid is unique due to its combination of a naphthalene ring, a thiophene ring, and an acetic acid moiety. This unique structure imparts specific physical and chemical properties that are not found in similar compounds.
特性
分子式 |
C18H14O5S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
2-[5-(2-naphthalen-2-yloxyethoxy)thiophen-2-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C18H14O5S/c19-17(18(20)21)15-7-8-16(24-15)23-10-9-22-14-6-5-12-3-1-2-4-13(12)11-14/h1-8,11H,9-10H2,(H,20,21) |
InChIキー |
IANOEARWEWNMSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCOC3=CC=C(S3)C(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


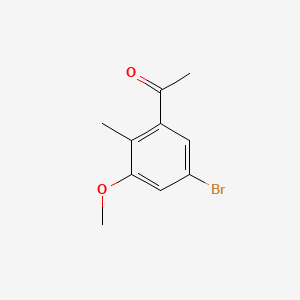
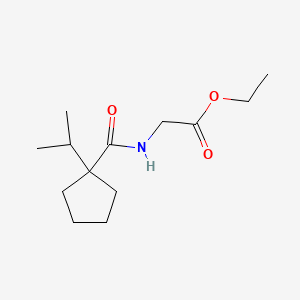
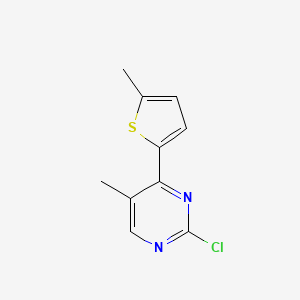

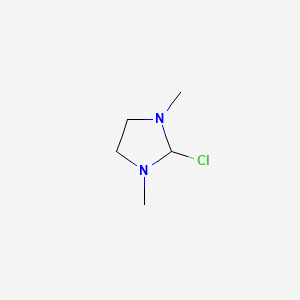
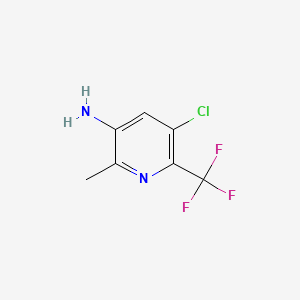
![4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13929040.png)
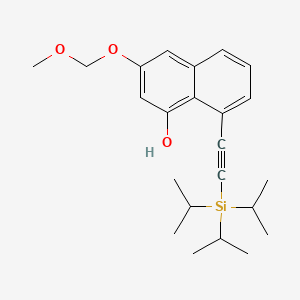
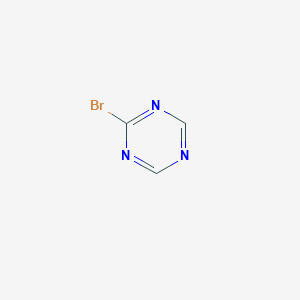
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)
